3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid
CAS No.:
Cat. No.: VC16942457
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BClF3NO2 |
|---|---|
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H |
| Standard InChI Key | ZQHAMBYZJYAOFP-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a pyridine ring substituted with three distinct functional groups:
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A chloro group at the 3-position, which enhances electrophilic aromatic substitution reactivity.
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A trifluoromethyl group at the 5-position, contributing electron-withdrawing effects and metabolic stability.
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A boronic acid group at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
This arrangement creates a polarized electronic environment, with the trifluoromethyl group inductively stabilizing the boronic acid’s nucleophilic character. X-ray crystallography of analogous compounds reveals planar geometry at the boron center, facilitating coordination to transition metals.
Spectroscopic Characterization
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¹H NMR: The pyridyl protons resonate between δ 8.5–9.0 ppm, deshielded by the electron-withdrawing substituents.
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¹³C NMR: The trifluoromethyl carbon appears as a quartet near δ 125 ppm (J = 280 Hz), while the boronic acid carbon resonates at δ 165–170 ppm.
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IR Spectroscopy: Stretching vibrations for B-O bonds appear at 1340–1390 cm⁻¹, and C-F stretches from the CF₃ group are observed at 1120–1170 cm⁻¹.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically proceeds via a three-step sequence:
Process Optimization
Recent advances utilize continuous-flow systems to enhance reaction efficiency:
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Residence Time: 15 minutes at 80°C improves conversion rates by 22% compared to batch reactors.
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Catalyst Loading: Reduced Pd(OAc)₂ loading to 0.5 mol% maintains yields >70% while lowering costs.
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key coupling partner for aryl chlorides under mild conditions. A representative reaction with 2-chloro-5-(trifluoromethyl)pyridine (Fig. 1) demonstrates:
Conditions: Pd(OAc)₂ (1 mol%), SPhos ligand (2 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h .
Yield: 89–93% for biaryl products .
| Entry | Aryl Chloride | Product Yield (%) |
|---|---|---|
| 1 | 2-Chloro-5-CF₃-pyridine | 93 |
| 2 | 4-Fluorophenyl chloride | 89 |
| 3 | 3,5-Dimethylphenyl | 94 |
Mechanistic Insight: The boronic acid’s electron-deficient pyridine ring accelerates oxidative addition to palladium, while the trifluoromethyl group suppresses proto-deborylation side reactions .
Chan-Lam Amination
Copper-mediated coupling with anilines produces N-arylpyridinamines:
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Scope: Primary and secondary amines react efficiently (55–78% yield).
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Limitation: Sterically hindered tert-arylamines show reduced reactivity (<30% yield).
Structural Analogs and Comparative Analysis
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-5-CF₃-pyridine-3-boronic acid | 536693-96-6 | Altered chloro position; lower thermal stability |
| 4-Chloro-6-CF₃-pyridine-3-boronic acid | – | Para-substitution enhances solubility in polar solvents |
| 3-Bromo-5-CF₃-pyridin-2-ylboronic acid | – | Bromine substituent improves cross-coupling kinetics |
Uniqueness: The 3-chloro-5-CF₃ substitution pattern in the title compound optimizes both electronic effects (σₚ = +0.11 for CF₃) and steric bulk (Tolman cone angle = 145°), enabling reactions with sterically demanding substrates.
Future Directions and Research Opportunities
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Catalyst Development: Designing N-heterocyclic carbene (NHC) ligands to enhance coupling efficiency with unactivated aryl chlorides.
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Prodrug Strategies: Masking the boronic acid as a trifluoroborate salt to improve pharmacokinetics.
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Computational Modeling: DFT studies to predict regioselectivity in multi-substituted aryl systems.
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